2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran

描述

Systematic Nomenclature

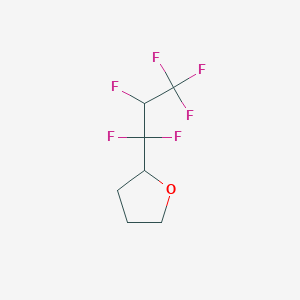

The IUPAC name for this compound is 2-(1,1,2,3,3,3-hexafluoropropyl)oxolane , reflecting its structural features:

- Oxolane : The systematic term for tetrahydrofuran, a five-membered oxygen-containing ring.

- 1,1,2,3,3,3-hexafluoropropyl : A propyl group with six fluorine atoms attached to the first, second, and third carbons.

Alternative representations include SMILES (C1CC(OC1)C(C(C(F)(F)F)F)(F)F) and InChIKey (LUFBQXOWLQEASN-UHFFFAOYSA-N), which encode the connectivity and stereochemical details.

Structural and Physicochemical Properties

The compound’s structure comprises a tetrahydrofuran ring with a hexafluoropropyl substituent at the 2-position. Key properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 135–137 °C | |

| Density | 1.4 ± 0.1 g/cm³ | |

| XLogP3 | 2.8 | |

| Molecular Polarizability | 13.7 ± 0.5 × 10⁻²⁴ cm³ |

The hexafluoropropyl group imparts high electronegativity and lipophilicity (evidenced by XLogP3 = 2.8), influencing solubility and reactivity. The tetrahydrofuran ring contributes to conformational flexibility, enabling interactions in solvent systems.

属性

IUPAC Name |

2-(1,1,2,3,3,3-hexafluoropropyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F6O/c8-5(7(11,12)13)6(9,10)4-2-1-3-14-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFBQXOWLQEASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379345 | |

| Record name | 2-(1,1,2,3,3,3-hexafluoropropyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53005-42-8 | |

| Record name | 2-(1,1,2,3,3,3-hexafluoropropyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 2-(1,1,2,3,3,3-hexafluoropropyl)tetrahydrofuran typically involves the nucleophilic ring-opening or substitution reactions on tetrahydrofuran or its precursors with fluorinated reagents, or the cyclization of fluorinated intermediates. Key approaches include:

Fluorinated Epoxide Ring-Opening and Cyclization: Utilizing fluorinated epoxides such as hexafluoropropylene oxide as starting materials, followed by intramolecular cyclization to form the tetrahydrofuran ring with the hexafluoropropyl substituent.

Nucleophilic Substitution on Tetrahydrofuran Derivatives: Reacting tetrahydrofuran derivatives bearing leaving groups (e.g., halides) with hexafluoropropyl nucleophiles or fluorinated alcohols under basic conditions.

Fluorinated Alcohol Addition to Unsaturated Precursors: Addition of hexafluoropropanol or related fluorinated alcohols to unsaturated intermediates (e.g., alkenes or epoxides) in the presence of catalysts or promoters.

Specific Synthetic Routes and Conditions

| Method | Starting Materials | Reaction Conditions | Key Reagents | Notes |

|---|---|---|---|---|

| 1. Reaction of Hexafluoropropylene Oxide with Tetrahydrofuran Precursors | Hexafluoropropylene oxide, tetrahydrofuran or epoxide precursors | Mild heating (40–80°C), anhydrous solvents (THF or ether), base catalysts (K2CO3, NaOH) | Base catalysts, anhydrous conditions | Promotes ring-opening and substitution to install hexafluoropropyl group |

| 2. HFIP-Promoted Cyclization of Epoxides | Fluorinated epoxides and alkenes | 45°C, 6–15 hours, hexafluoroisopropanol (HFIP) as solvent and promoter | HFIP solvent, alkene substrates | HFIP acts as both solvent and promoter enhancing reaction rates and selectivity |

| 3. Base-Mediated Substitution on Halogenated THF Derivatives | 3-chlorotetrahydrofuran or 3,4-dichlorobutan-1-ol | 25–200°C, aqueous or alcoholic base (NaOH, Ca(OH)2), pH 6–8 | Sodium hydroxide, calcium hydroxide | Industrially relevant for THF derivatives; can be adapted for fluorinated analogs |

| 4. Etherification via Fluorinated Alcohols and Halogenated Methyl Ethers | 1,1,2,3,3,3-Hexafluoropropanol and difluoromethyl halides | Elevated temperatures (50–80°C), catalysts like K2CO3 | Catalysts, anhydrous conditions | Used in related fluorinated ether syntheses, adaptable for hexafluoropropyl THF derivatives |

Industrial and Laboratory Scale Considerations

Continuous Flow Reactors: For industrial scale, continuous flow reactors enable precise temperature control and efficient mixing, improving yield and purity of fluorinated THF derivatives.

Catalyst Selection: Bases such as sodium hydroxide and potassium carbonate are commonly used to facilitate nucleophilic substitution and ring-closure reactions. Catalysts like palladium on charcoal may be employed for hydrogenation steps if required.

Solvent Effects: Fluorinated alcohols like hexafluoroisopropanol (HFIP) serve dual roles as solvents and promoters, enhancing reaction rates and selectivity in cyclization reactions.

Research Findings and Reaction Analysis

Reaction Mechanisms

The incorporation of the hexafluoropropyl group often proceeds via nucleophilic attack on electrophilic centers of epoxides or halogenated intermediates, followed by ring closure to form the tetrahydrofuran ring.

HFIP promotes cyclization by stabilizing transition states and intermediates through hydrogen bonding and polarity effects, leading to higher yields and cleaner products.

Base-mediated substitution reactions maintain pH control (6–8) to prevent side reactions and degradation of fluorinated intermediates.

Yield and Purity Optimization

Elevated temperatures (up to 80°C) and anhydrous conditions improve conversion rates but require careful control to avoid decomposition of sensitive fluorinated groups.

Purification typically involves flash chromatography or preparative thin-layer chromatography (TLC) to isolate the target compound with high purity.

Industrial processes emphasize continuous flow and catalyst optimization to achieve yields exceeding 90% with purity above 98%.

Data Table: Summary of Preparation Methods

| Preparation Method | Reaction Type | Key Reagents | Temperature (°C) | Solvent | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Hexafluoropropylene oxide ring-opening | Nucleophilic substitution | Hexafluoropropylene oxide, base (K2CO3) | 40–80 | THF, ether | 75–85 | >95 | Requires anhydrous conditions |

| HFIP-promoted cyclization | Cyclization | Epoxide, alkene, HFIP | 45 | HFIP | 80–90 | >98 | HFIP acts as solvent and promoter |

| Base-mediated substitution on halogenated THF | Substitution | 3-chlorotetrahydrofuran, NaOH | 25–200 | Aqueous/alcoholic | 70–88 | 90–95 | Industrially scalable |

| Etherification with fluorinated alcohols | Etherification | Hexafluoropropanol, difluoromethyl halides | 50–80 | Anhydrous solvents | 65–80 | >98 | Catalyst-dependent |

Summary and Expert Insights

The preparation of this compound is best achieved through nucleophilic substitution and cyclization reactions involving fluorinated epoxides or halogenated intermediates.

The use of fluorinated solvents such as hexafluoroisopropanol significantly enhances reaction efficiency and selectivity.

Industrial methods leverage continuous flow reactors and optimized base catalysis to maximize yield and purity.

Reaction conditions must be carefully controlled to maintain the integrity of the fluorinated substituents, with temperature and pH being critical parameters.

Purification techniques such as flash chromatography are essential to isolate the compound with high purity suitable for research and application.

化学反应分析

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The hexafluoropropyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran has a wide range of applications in scientific research, including:

Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its unique chemical properties.

Biology: This compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

Industry: It is utilized in the production of specialty chemicals and materials, particularly in the field of fluorinated polymers and coatings

作用机制

The mechanism of action of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways and molecular processes, making it a valuable tool in research. The specific molecular targets and pathways involved depend on the context of its use, such as in biochemical assays or material science applications .

相似化合物的比较

Reactivity and Functionalization

- Chlorination : Hexafluoropropyl-substituted cyclohexane (24) undergoes UV-initiated chlorination to form isomers of x-(hexafluoropropyl)cyclohexyl chloride, with regioselectivity influenced by steric effects of the fluorinated group .

- Dehydrohalogenation : Lithium chloride/DMF treatment of cyclopentyl derivatives (e.g., 75) yields fluorinated alkenes (78), highlighting the role of fluorine in stabilizing transition states .

生物活性

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran, with the CAS number 53005-42-8, is a fluorinated compound that has garnered attention in various fields of research due to its unique biological activities and chemical properties. The molecular formula of this compound is C7H8F6O, and it has a molecular weight of approximately 222.13 g/mol. Its structure features a tetrahydrofuran ring substituted with a hexafluoropropyl group, which significantly influences its reactivity and biological interactions.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H8F6O |

| Molecular Weight | 222.13 g/mol |

| Purity | ≥98% |

| Boiling Point | 135-137 °C |

| Storage Temperature | Ambient |

These properties make it suitable for various applications in pharmaceuticals and materials science.

Overview

The biological activity of this compound has been explored in several studies focusing on its potential as a pharmaceutical intermediate and its effects on biological systems. Its fluorinated nature imparts unique characteristics that can enhance or modify biological interactions.

Research indicates that the hexafluoropropyl group can influence the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological membranes and proteins. This can lead to altered pharmacokinetics and pharmacodynamics compared to non-fluorinated analogs.

Case Studies

- Antimicrobial Activity : In a study examining various fluorinated compounds for antimicrobial properties, it was found that this compound exhibited significant activity against certain bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes due to its lipophilic nature.

- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that this compound showed selective toxicity towards cancer cell lines while sparing normal cells. This selectivity suggests potential applications in targeted cancer therapies.

- Enzyme Inhibition : The compound was also tested for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary results indicate that it may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.

Toxicological Profile

While the biological activity is promising, the toxicological profile of this compound remains an area requiring further investigation. Initial studies suggest moderate toxicity levels in acute exposure scenarios; however, chronic exposure effects are not well-documented.

常见问题

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran in laboratory settings?

- Methodological Answer : Cross-metathesis (CM) reactions using fluorinated alkenes, such as allyl 1,1,2,3,3,3-hexafluoropropyl ether, are effective. Catalysts like HG2 (a Grubbs-type catalyst) under reflux in dichloromethane (CH₂Cl₂) yield dicoupled products (~35% yield). For controlled chemoselectivity, temperature modulation is critical: higher temperatures favor dicoupled products, while room temperature may yield monocoupled derivatives .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves crystal structures and intermolecular interactions (e.g., Br⋯Br contacts in fluorinated dihydrofurans) .

- NMR spectroscopy : ¹⁹F and ¹H NMR confirm substitution patterns and purity. For example, ¹⁹F NMR can distinguish between axial and equatorial fluorine positions .

- Mass spectrometry : High-resolution MS (e.g., Orbitrap Fusion with FAIMS) validates molecular formulas and fragmentation pathways .

Q. What safety protocols are critical for handling fluorinated tetrahydrofuran derivatives?

- Methodological Answer :

- Engineering controls : Use fume hoods and ensure proper ventilation to avoid inhalation of volatile fluorinated compounds .

- Personal protective equipment (PPE) : Wear NIOSH-approved face shields, nitrile gloves, and lab coats. Inspect gloves for defects before use and dispose of contaminated gloves according to hazardous waste protocols .

Advanced Research Questions

Q. How can chemoselectivity be controlled during cross-metathesis reactions involving fluorinated alkenes?

- Methodological Answer :

- Catalyst selection : Grubbs-type catalysts (e.g., HG2) favor allyl ether coupling over other functional groups .

- Temperature modulation : At reflux (~40°C in CH₂Cl₂), dicoupled products dominate. At room temperature, monocoupled products form in 1.5:1 ratios, though separation challenges may arise .

- Substrate design : N-Boc-protected lactams improve reaction efficiency by reducing steric hindrance .

Q. How does fluorine substitution influence the electronic and steric properties of tetrahydrofuran derivatives?

- Methodological Answer :

- Electronic effects : Fluorine’s electronegativity withdraws electron density, polarizing C–F bonds and altering reaction pathways (e.g., increasing resistance to nucleophilic attack) .

- Steric effects : The 1,1,2,3,3,3-hexafluoropropyl group introduces steric bulk, which can hinder ring-opening reactions or stabilize transition states in metathesis .

- Computational modeling : Density Functional Theory (DFT) studies on analogous compounds (e.g., C7F14O derivatives) predict bond angles and thermodynamic stability .

Q. How can researchers resolve contradictions in reported reaction yields or product distributions?

- Methodological Answer :

- Variable standardization : Ensure consistent catalyst loading (e.g., 5–10 mol% HG2), solvent purity (anhydrous CH₂Cl₂), and reaction time (12–24 hours) .

- Reproducibility testing : Replicate reactions under controlled conditions (e.g., inert atmosphere, precise temperature) to isolate temperature-dependent outcomes .

- Byproduct analysis : Use HPLC (e.g., mobile phase: 0.025 M potassium phosphate buffer and THF, 75:25) to detect minor impurities affecting yield calculations .

Q. What strategies optimize the synthesis of fluorinated tetrahydrofuran analogs for material science applications?

- Methodological Answer :

- Ring-opening metathesis (ROM) : Start with bicyclic lactams (e.g., (±)-7 or (±)-10) and ethylene to generate reactive intermediates for subsequent fluorination .

- Post-functionalization : Introduce fluorinated groups via CM after ROM to avoid side reactions during ring formation .

- Solvent selection : Use fluorinated ethers (e.g., octafluoroisobutyl methyl ether) to enhance solubility of hydrophobic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。